Karounidiol dibenzoate

Antitumor Promotion EBV-EA Inhibition Structure-Activity Relationship

Karounidiol dibenzoate (3,29-O-Dibenzoyloxykarounidiol) is the definitive dibenzoate ester for antitumor promoter screening. Unlike generic cucurbitane triterpenoids, this specific benzoylated derivative exhibits a unique pharmacological fingerprint—its dibenzoate moiety critically modulates solubility and lipophilicity, directly impacting cellular uptake and experimental reproducibility. Literature confirms that esterification produces a measurable, albeit slight, reduction in EBV-EA inhibitory potency compared to free alcohols, making this compound an essential reference standard for SAR studies and assay validation. Procuring this exact ester ensures on-target biological outcomes and batch-to-batch consistency. Ideal for EBV-EA inhibition assays, semi-synthetic library generation, and botanical extract QC by HPLC/MS. High-purity (99.79%) material is required for reliable results.

Molecular Formula C44H56O4
Molecular Weight 648.9 g/mol
Cat. No. B12300800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKarounidiol dibenzoate
Molecular FormulaC44H56O4
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C
InChIInChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3
InChIKeyRTSZUVCSDUONDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Karounidiol Dibenzoate Sourcing Guide: A Cucurbitane Triterpenoid from Momordica Grosvenori for Antitumor Promotion Research


Karounidiol dibenzoate (3,29-O-Dibenzoyloxykarounidiol) is a triterpene benzoate isolated from the fruit of Momordica grosvenori [1]. It belongs to the cucurbitane class of pentacyclic triterpenoids and is characterized by the presence of two benzoyl groups esterified to the karounidiol scaffold . This compound is primarily utilized in research focused on Epstein-Barr virus early antigen (EBV-EA) inhibition as a primary screening model for antitumor promoters [1].

Why Generic Cucurbitane Triterpenoids Cannot Simply Replace Karounidiol Dibenzoate in Your Procurement Workflow


Substitution with generic cucurbitane triterpenoids or the parent diol is inadvisable due to distinct structural and functional consequences. The dibenzoate esterification of Karounidiol dibenzoate critically modulates its physicochemical properties, such as solubility and lipophilicity, which directly impact experimental handling and cellular uptake [1]. Furthermore, primary literature explicitly demonstrates that benzoylation of the hydroxyl groups in triterpene alcohols results in a measurable, albeit slight, reduction in EBV-EA inhibitory potency compared to free alcohols [1]. This structure-activity relationship confirms that the dibenzoate moiety is not inert; it defines the compound's unique pharmacological fingerprint. Therefore, procuring the specific benzoate ester is essential for ensuring reproducible, on-target biological outcomes in antitumor promotion assays.

Quantitative Differentiation of Karounidiol Dibenzoate: A Head-to-Head Evidence Guide for Procurement Decisions


EBV-EA Inhibition: Impact of Benzoylation on Potency and Class-Level Activity

Karounidiol dibenzoate's inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) induction is a key differentiator. In a direct comparative analysis, benzoylation of triterpene alcohols like Karounidiol dibenzoate led to a slight reduction in inhibitory effects relative to the free triterpene mono-ols [1]. While all tested triterpenoids from Momordica grosvenori, including Karounidiol dibenzoate, exhibited potent inhibition within a 70-100% range at a 1 × 10³ mol ratio/TPA, the free alcohols and aglycons demonstrated a more potent 97-100% inhibition at the same concentration [1]. This indicates that while active, the dibenzoate modification tempers maximal efficacy, a critical consideration for assay design.

Antitumor Promotion EBV-EA Inhibition Structure-Activity Relationship

Vendor-Supplied Purity: A Quantifiable Metric for Reproducible Research

Procurement decisions for Karounidiol dibenzoate are directly supported by vendor-supplied purity data. A reputable vendor, MedChemExpress, reports a high-performance liquid chromatography (HPLC) purity of 99.79% for their catalog item HY-N7691 . This specific, quantifiable metric provides a baseline for assay consistency and cross-study comparability, a feature not guaranteed when sourcing from less specialized chemical suppliers or with lower purity generic alternatives.

Purity Quality Control Reproducibility

Structural Distinction: Dibenzoate Ester vs. Parent Karounidiol

Karounidiol dibenzoate is structurally distinct from its parent compound, Karounidiol (C30H48O2), due to the esterification of its 3- and 29-hydroxyl groups with benzoic acid, resulting in a molecular formula of C44H56O4 and a molecular weight of 648.91 g/mol . This modification increases the compound's lipophilicity and alters its three-dimensional conformation, which are critical parameters for membrane permeability and target interaction. The parent compound, Karounidiol, lacks these benzoyl groups and has a molecular weight of 440.70 g/mol [1].

Structural Chemistry Triterpene Benzoate Esterification

Precision Applications: Where Karounidiol Dibenzoate's Specific Profile is Optimal for Procurement


Primary Screening for Antitumor Promoters in EBV-EA Assays

Karounidiol dibenzoate is optimally deployed as a characterized control or test compound in primary in vitro screening assays for antitumor promoters. The established methodology uses Raji cells to measure inhibition of TPA-induced EBV-EA activation [1]. Its defined activity profile (70-95% inhibition at 1 × 10³ mol ratio/TPA) [1] makes it a valuable comparator for evaluating novel chemical entities or extracts in this well-validated cancer chemoprevention model.

Structure-Activity Relationship (SAR) Studies on Cucurbitane Triterpenoids

This compound serves as a key molecular probe in SAR campaigns designed to dissect the impact of esterification on the bioactivity of cucurbitane triterpenoids. As the literature demonstrates that benzoylation leads to a slight reduction in EBV-EA inhibitory potency compared to the parent alcohols [1], Karounidiol dibenzoate provides a critical reference point for understanding how C-3 and C-29 modifications modulate anticancer potential.

Chemical Derivatization and Semi-Synthesis of Triterpene Libraries

Researchers focused on generating semi-synthetic triterpenoid libraries will find Karounidiol dibenzoate a useful starting material or reference standard. Its defined benzoate ester groups can serve as protecting groups in multi-step syntheses or as a benchmark for developing new ester derivatives with potentially improved pharmacological properties. Procuring a high-purity (99.79%) source is essential for consistent synthetic outcomes.

Quality Control and Standardization of Momordica Grosvenori Extracts

In the quality control of botanical extracts from Momordica grosvenori (Luo Han Guo), Karounidiol dibenzoate is a known and quantifiable marker compound. Its isolation and characterization from the fruit [1] enable its use as a reference standard for high-performance liquid chromatography (HPLC) or mass spectrometry-based analytical methods, ensuring batch-to-batch consistency of raw materials used in research or development.

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